molecular formula C20H13ClN2OS2 B2540177 3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 329903-09-5

3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2540177
CAS No.: 329903-09-5
M. Wt: 396.91
InChI Key: JOPDJXJWCHRWFL-UHFFFAOYSA-N
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Description

3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H13ClN2OS2 and its molecular weight is 396.91. The purity is usually 95%.
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Scientific Research Applications

Structural and Synthetic Insights

Research on thiophene derivatives, including compounds structurally related to the specified chemical, highlights a broad spectrum of molecular structures arranged according to various therapeutic properties. These investigations delve into the interchange of the thiophene ring with other aromatic systems, revealing no consistent superiority of any molecular structure over others (Drehsen & Engel, 1983). Similarly, studies on imidazole derivatives and their antitumor activity provide a foundation for understanding the potential applications of such compounds in developing new antitumor drugs (Iradyan et al., 2009).

Biodegradation and Environmental Aspects

The biodegradation of condensed thiophenes, like dibenzothiophene and its derivatives found in petroleum, offers insights into their fate in petroleum-contaminated environments. This research is crucial for understanding the environmental impact and potential remediation strategies for organosulfur compounds in fossil fuels (Kropp & Fedorak, 1998).

Biological Activities and Applications

Benzothiazole derivatives exhibit a wide range of biological activities, highlighting their importance in the development of new pharmacological agents. Research into these compounds, including their antimicrobial, analgesic, anti-inflammatory, and antitumor properties, underscores their significance in medicinal chemistry and potential therapeutic applications (Sumit et al., 2020). The synthesis and evaluation of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones also contribute to the exploration of new compounds with different biological properties (Issac & Tierney, 1996).

Properties

IUPAC Name

3-chloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2OS2/c21-16-13-7-3-4-8-14(13)25-18(16)19(24)23-20-22-17-12-6-2-1-5-11(12)9-10-15(17)26-20/h1-8H,9-10H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPDJXJWCHRWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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